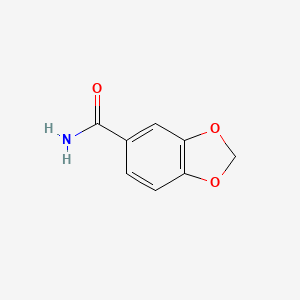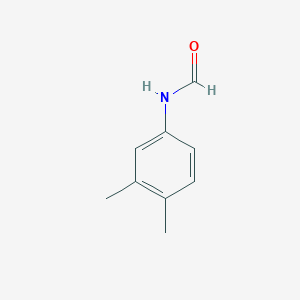
n-(3,4-Dimethylphenyl)formamide
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)formamide is a compound that is used as an impurity in the degradation products of fruits . It has a molecular weight of 149.19 .
Molecular Structure Analysis
The molecular structure of N-(3,4-Dimethylphenyl)formamide is represented by the linear formula (CH3)2C6H3NHCHO . The IUPAC Standard InChIKey is ZMXDDKWLCZADIW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-(3,4-Dimethylphenyl)formamide has a molecular weight of 149.19 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pesticide Development
N-(3,4-Dimethylphenyl)formamide derivatives have been explored in the development of formamidine pesticides. For instance, a study highlighted a formamidine pesticide with a structure incorporating 2,4-dimethylbenzene rings, which shows promise due to its unique biological activities and mode of action. This compound demonstrates stability and effectiveness in field applications, particularly against juvenile and resistant forms of certain pests (Lee et al., 2013).
Industrial Synthesis Processes
Research on formamides, including N-(3,4-Dimethylphenyl)formamide, has been significant in industrial chemistry, particularly in the synthesis of chemicals using eco-friendly methods. For example, the N-formylation of amines using CO2 with H2 is a novel approach that has been explored. This process, which involves selective N-formylation of amines containing unsaturated groups, represents an advance in green chemistry due to its efficiency and selectivity (Liu et al., 2017).
Development of Metal Complexes
N-(3,4-Dimethylphenyl)formamide has been used in the preparation of metal complexes, which are relevant in various fields including catalysis and materials science. A study has reported the preparation and characterization of lanthanide perchlorate complexes with N,N-Dimethyl formamide (DMF) and N,N-diphenyl formamide (DPF), demonstrating the potential of these complexes in various industrial applications (Krishnamurthy & Soundararajan, 1969).
Pharmaceutical Research
In pharmaceutical research, derivatives of N-(3,4-Dimethylphenyl)formamide have been examined for their potential medical applications, particularly in the development of new drugs. For instance, studies have investigated the anticonvulsant activities of N-(substituted)-4-aminobenzamides, which include compounds related to N-(3,4-Dimethylphenyl)formamide. These compounds showed promise as potential treatments for epilepsy and seizures, highlighting the importance of N-(3,4-Dimethylphenyl)formamide derivatives in medicinal chemistry (Afolabi & Okolie, 2013).
Polymer Science
N-(3,4-Dimethylphenyl)formamide has applications in polymer science as well. Studies have explored its use in the polymerization of various compounds. For example, research on the polymerization of bismaleimide and maleimide catalyzed by nanocrystalline titania in dimethyl formamide demonstrates the utility of N-(3,4-Dimethylphenyl)formamide derivatives in creating novel polymeric materials (Wang et al., 1999).
Analytical Chemistry
In analytical chemistry, N-(3,4-Dimethylphenyl)formamide derivatives have been studied for their interactions and properties in various solutions. For instance, research on the carbonyl band intensity in N,N-dimethyl formamide and N,N-dimethyl acetamide complexes with phenols provided insights into the hydrogen-bonding abilities of these compounds, which is crucial for understanding their chemical behavior in different environments (Malathi et al., 2004).
Safety And Hazards
While specific safety and hazard information for N-(3,4-Dimethylphenyl)formamide was not found, it’s important to note that it is a metabolite of Amitraz, which is classified as a hazardous substance. Amitraz is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
N-(3,4-Dimethylphenyl)formamide, as a metabolite of Amitraz, is known to be a potent neurotoxicant . Future research could focus on further understanding its neurotoxic effects and developing methods to mitigate these effects. Additionally, given its role as a metabolite in the degradation of fruits , research could also explore its impact on food safety and potential methods for its removal or reduction.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZTYVPIUUJGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287146 | |
| Record name | n-(3,4-dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3,4-Dimethylphenyl)formamide | |
CAS RN |
6639-60-7 | |
| Record name | 3',4'-Formoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3,4-dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-FORMOXYLIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dimethylformanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBJ6ZFF3S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




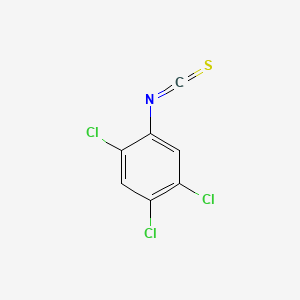
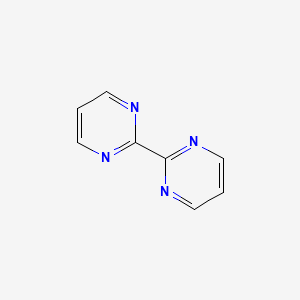
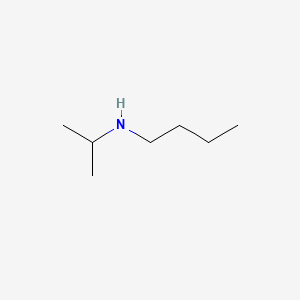
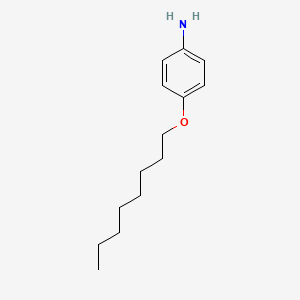
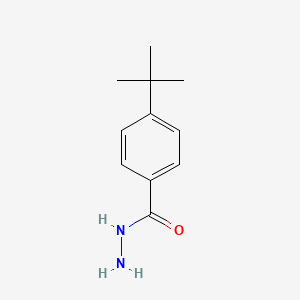
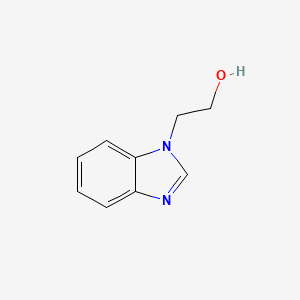
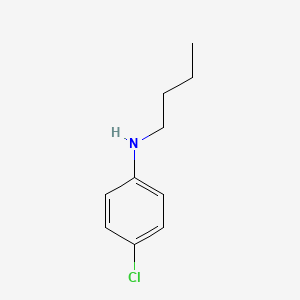

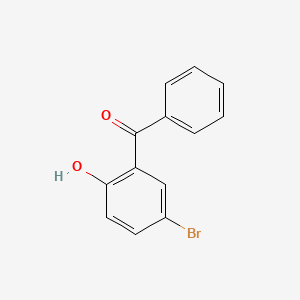
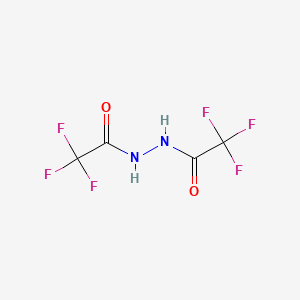
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)

